
3-(3-Amino-4-methoxybenzamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Amino-4-methoxybenzamido)propanoic acid, also known as 3-Amino-4-methoxybenzamidopropionic acid (AMP), is a natural amino acid found in a variety of organisms, including bacteria, plants, and mammals. It is a non-proteinogenic amino acid, meaning that it is not incorporated into proteins during translation. AMP has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
AMP is a versatile compound that has been used in a variety of scientific research applications. It has been used as a substrate in enzyme assays to study the activity of enzymes, such as aspartate aminotransferase and glutamate dehydrogenase. It has also been used as a ligand in binding assays to study the binding of proteins to other molecules. In addition, AMP has been used in studies of the regulation of gene expression, as well as in studies of cell signaling pathways.
Mécanisme D'action
AMP is believed to act as an allosteric modulator of enzymes and other proteins. It binds to the active site of enzymes and other proteins, leading to a conformational change that alters the activity of the enzyme or protein. This conformational change can either increase or decrease the activity of the enzyme or protein, depending on the nature of the interaction.
Biochemical and Physiological Effects
AMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, such as glycolytic enzymes and gluconeogenic enzymes. It has also been shown to inhibit the activity of enzymes involved in the metabolism of lipids, such as lipases. In addition, AMP has been shown to inhibit the activity of enzymes involved in the metabolism of proteins, such as proteases. Furthermore, AMP has been shown to modulate the activity of receptors, such as muscarinic and nicotinic acetylcholine receptors.
Avantages Et Limitations Des Expériences En Laboratoire
AMP is a versatile compound that has many advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of assays. It is also relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to using AMP in laboratory experiments. It can be toxic in high concentrations and can interfere with some assays. In addition, it is not as widely available as other compounds, making it more difficult to source for experiments.
Orientations Futures
There are a variety of potential future directions for research related to AMP. One potential area of research is the development of more efficient methods for synthesizing AMP. Another potential area of research is the study of the mechanisms by which AMP modulates the activity of enzymes and other proteins. In addition, further research into the biochemical and physiological effects of AMP could lead to the development of new therapeutic agents. Finally, research into the potential applications of AMP in laboratory experiments could lead to new methods for studying the activity of enzymes and other proteins.
Méthodes De Synthèse
AMP can be synthesized in a variety of ways. One method involves the reaction of 3-amino-4-methoxybenzaldehyde with propionic anhydride in the presence of a base, such as sodium carbonate, to form AMP. Another method involves the reaction of 3-amino-4-methoxybenzaldehyde with ethyl propionate in the presence of a base, such as sodium hydroxide, to form AMP.
Propriétés
IUPAC Name |
3-[(3-amino-4-methoxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-9-3-2-7(6-8(9)12)11(16)13-5-4-10(14)15/h2-3,6H,4-5,12H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDAISFSLAJYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-4-methoxybenzamido)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

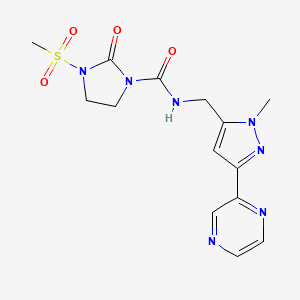
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B2775231.png)
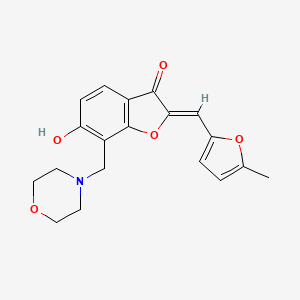
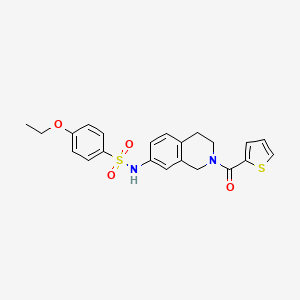
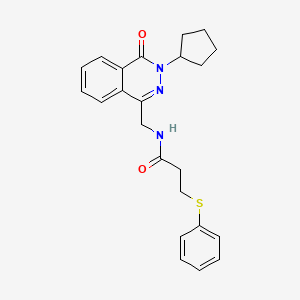
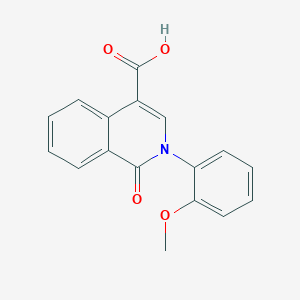
![N-(5-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2775241.png)
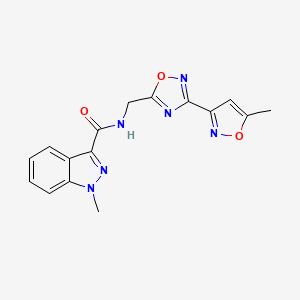
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2775244.png)

![N-allyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2775246.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2775247.png)
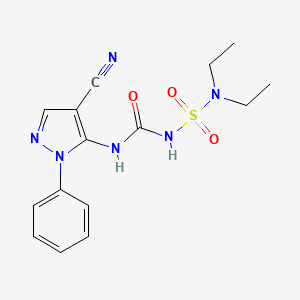
![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775251.png)